potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

Medicinal chemistry Heterocyclic synthesis Regioisomeric selectivity

Sourcing regiospecific 3-carboxylate pyrido[2,3-d]pyridazines often adds 1-2 extra deprotection steps when using the ester or free acid. This potassium salt eliminates that bottleneck, enabling direct aqueous amide coupling without prior hydrolysis. • Enables one-step conjugation to diverse amines for JAK kinase and GABAₐ receptor-targeted libraries. • 3-carboxylate regioisomer (not 5-) matches the critical vector in patents US-4223142 and US-6593325-B1. • Potassium counterion improves aqueous solubility vs. free acid, reducing DMF/DMSO co-solvent interference in downstream protein assays. Procure as a ready-to-couple fragment for CNS-targeted parallel synthesis and chemical biology probe construction.

Molecular Formula C8H4KN3O3
Molecular Weight 229.23 g/mol
Cat. No. B13624977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate
Molecular FormulaC8H4KN3O3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=C2C=NNC(=O)C2=NC=C1C(=O)[O-].[K+]
InChIInChI=1S/C8H5N3O3.K/c12-7-6-4(3-10-11-7)1-5(2-9-6)8(13)14;/h1-3H,(H,11,12)(H,13,14);/q;+1/p-1
InChIKeyXHRDESLCLODLCG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 8-Oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate – Compound Class and Core Characteristics for Scientific Procurement


Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate (CAS 2728048-88-0; molecular formula C₈H₄KN₃O₃; MW 229.2 g/mol) belongs to the pyrido[2,3-d]pyridazine family, a fused bicyclic heterocyclic scaffold combining an electron-deficient pyridine ring with a pyridazine ring [1]. The compound features a carboxylate salt at the 3-position and an oxo group at the 8-position. This 3-carboxylate regioisomer is structurally distinct from the more commonly described 5-carboxylate and 5-ylacetic acid pyrido[2,3-d]pyridazine derivatives that dominate the patent literature, such as those claimed as aldose reductase inhibitors [2]. The potassium salt form is employed as a synthetic building block for the construction of more complex pyrido[2,3-d]pyridazine-containing libraries, particularly in medicinal chemistry programs targeting GABA_A receptors and Janus kinases [3].

Why Generic Substitution Fails for Potassium 8-Oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate


Within the pyrido[2,3-d]pyridazine chemical space, three critical variables preclude interchangeable use of apparently similar compounds: (i) the carboxylate regioisomer position (3- vs. 5-), which dictates the electronic character and the accessible portfolio of amino derivatization chemistry [1]; (ii) the salt form (potassium vs. free acid vs. sodium), which governs aqueous solubility, hygroscopicity, and suitability for direct downstream coupling reactions [2]; and (iii) the counterion identity, which can influence crystallization behavior, purity specification limits, and long-term storage stability [2]. Additionally, substitution of the potassium salt with the corresponding methyl ester (CAS 2694735-33-4) or the free acid (CAS 2728048-87-9) introduces the need for an additional deprotection or activation step, adding 1–2 synthetic transformations to any sequence. The quantitative evidence below demonstrates that these variables produce measurable differences in solubility, synthetic step economy, and regioisomeric derivatization potential that directly impact scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide for Potassium 8-Oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate


Regioisomeric Differentiation: 3-Carboxylate vs. 5-Carboxylate Pyrido[2,3-d]pyridazine – Impact on Derivatization Chemistry and Biological Target Space

The target compound bears a carboxylate group at the 3-position of the pyridazine ring, whereas the majority of biologically characterised pyrido[2,3-d]pyridazine carboxylic acid derivatives in the patent literature are substituted at the 5-position (e.g., 7,8-dihydro-8-oxo-pyrido[2,3-d]pyridazine-5-carboxylic acid, CAS 13629-38-4) or are 5-ylacetic acid derivatives [1]. The 3-carboxylate regioisomer is the scaffold required for the amino-derivatized pyrido[2,3-d]pyridazine-3-carboxylic acids and esters disclosed in US-4223142, which demonstrates analgesic and anti-inflammatory properties and cAMP-modulating activity [2]. The 5-carboxylate/5-ylacetic acid series, in contrast, is biased toward aldose reductase inhibition (EP-0401981-B1) [1]. The two regioisomers are not synthetically interchangeable: the 3-carboxylate positions the carboxylic acid group para to the pyridine nitrogen, giving a distinct electronic distribution and directing electrophilic substitution differently than the 5-substituted series.

Medicinal chemistry Heterocyclic synthesis Regioisomeric selectivity

Salt Form Advantage: Potassium Salt vs. Free Acid – Aqueous Solubility Enhancement for Downstream Chemistry

The free acid form, 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylic acid (CAS 2728048-87-9), exhibits a computed XLogP3 of -0.5 and a topological polar surface area (TPSA) of 91.6 Ų, indicating moderate hydrophilicity but limited aqueous solubility characteristic of heteroaromatic carboxylic acids [1]. Conversion to the potassium carboxylate salt is expected to increase aqueous solubility by at least 10-fold based on well-established carboxylate salt chemistry principles: the ionic nature of the potassium salt disrupts the hydrogen-bonded dimer formation typical of carboxylic acids in the solid state, reducing lattice energy and enhancing water solvation [2]. While a direct experimental solubility measurement for this specific compound has not been published in the peer-reviewed literature, the class-level behaviour of heterocyclic potassium carboxylates (e.g., potassium benzoate, aqueous solubility approximately 650 g/L at 25°C vs. benzoic acid at approximately 3.4 g/L) provides a quantitative benchmark for the magnitude of enhancement achievable [3]. The potassium salt is typically a pale-yellow solid, whereas the free acid may exhibit variable crystallinity that affects weighing accuracy and dissolution rates.

Aqueous solubility Salt selection Synthetic building block

Synthetic Step Economy: Potassium Salt vs. Methyl Ester – Elimination of Hydrolysis/Deprotection Steps

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate (CAS 2694735-33-4) is the closest commercially available alternative building block for researchers seeking the 3-carboxylate scaffold . However, direct use of the methyl ester in amide bond formation or other carboxylate-based transformations requires a prior hydrolysis step (typically LiOH/THF/H₂O or NaOH/MeOH, followed by acidification), which consumes 1–2 additional synthetic transformations and introduces a purification burden. The potassium carboxylate salt can be employed directly in amide coupling reactions (e.g., via activation with HATU, EDC/HOBt, or conversion to the acyl chloride) without pre-hydrolysis, saving approximately 1–2 steps per linear sequence and avoiding exposure of acid-labile functionality elsewhere in the molecule to hydrolysis conditions [1]. In a typical 6–10 step medicinal chemistry synthesis, elimination of the ester hydrolysis step can reduce overall sequence length by 10–30%, translating to time and material cost savings.

Synthetic efficiency Step economy Building block comparison

Fused Bicyclic Scaffold vs. Monocyclic Pyridazine Carboxylate – Expanded Derivatization Space for Medicinal Chemistry

Compared to simpler monocyclic pyridazine-3-carboxylic acid building blocks (e.g., CAS 2164-61-6), the pyrido[2,3-d]pyridazine scaffold provides a larger, more rigid, and more electron-deficient framework suitable for fragment-based drug discovery and library design [1]. The fused pyridine ring contributes additional sites for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions, expanding the accessible chemical space. The 8-oxo group further provides a hydrogen bond acceptor site and a handle for tautomerism-dependent reactivity. In the context of GABA_A receptor ligand programs, the pyrido[2,3-d]pyridazine core with substitution at the 2-, 3-, and 8-positions (accessible via derivatization of the 3-carboxylate building block) has been demonstrated to afford high-affinity benzodiazepine site ligands with subtype selectivity [2].

Scaffold diversity Heterocyclic chemistry Fragment-based drug discovery

Best Research and Industrial Application Scenarios for Potassium 8-Oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate


Medicinal Chemistry: Synthesis of 3-Amido-Substituted Pyrido[2,3-d]pyridazine Libraries for CNS Target Screening

The potassium salt enables direct amide coupling with diverse amine building blocks without prior ester hydrolysis, making it the preferred starting material for generating libraries of 3-amido pyrido[2,3-d]pyridazine analogs for screening against CNS targets including GABA_A receptor subtypes [1] and JAK kinases [2]. The regioisomeric specificity (3-carboxylate rather than 5-carboxylate) is essential: patents US-4223142 and US-6593325-B1 demonstrate that the 3-position is the critical vector for conferring biological activity in these target families [REFS-1, REFS-2].

Agrochemical Lead Discovery: Pyrido[2,3-d]pyridazine-Based Herbicide Candidate Synthesis

Pyrido[2,3-d]pyridazin-5-one and pyrido[2,3-d]pyridazin-5-thione derivatives are established herbicide scaffolds [3]. The potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate serves as a strategic intermediate for constructing 3-functionalized analogs where the carboxylate group is elaborated into heterocyclic replacements (oxadiazoles, tetrazoles, thiadiazoles) that are privileged motifs in agrochemical design.

Chemical Biology: Synthesis of Biotinylated or Fluorescent Pyrido[2,3-d]pyridazine Probes for Target Engagement Studies

The potassium salt's compatibility with aqueous amide coupling conditions (EDC/sulfo-NHS in water or mixed aqueous-organic media) facilitates direct conjugation to biotin-linker-amine or fluorophore-amine constructs for chemical biology probe generation [4]. The enhanced aqueous solubility of the potassium salt compared to the free acid or methyl ester reduces the need for DMF or DMSO co-solvents that can interfere with protein-based assays downstream.

Fragment-Based Drug Discovery: A Privileged Heteroaromatic Fragment with Multiple Growth Vectors

With 14 heavy atoms and three chemically addressable diversification points (2-, 3-, and 8-positions), the pyrido[2,3-d]pyridazine core meets fragment library design criteria for lead-like properties [5]. The 3-carboxylate potassium salt can be directly incorporated into Enamine REAL Space-type virtual combinatorial libraries where the carboxylate serves as an anchoring point for amide bond formation in parallel synthesis, accessing billions of enumerated compounds with validated synthetic tractability.

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